molecular formula C20H17ClF4N2O B2902640 5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one CAS No. 1008229-49-9

5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one

Cat. No.: B2902640
CAS No.: 1008229-49-9
M. Wt: 412.81
InChI Key: PARBDONOWLEWCV-UHFFFAOYSA-N
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Description

5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one is a complex organic compound with a unique structure that includes a pyridoquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridoquinoxaline Core: This can be achieved through a cyclization reaction involving appropriate diamines and diketones under acidic or basic conditions.

    Introduction of the Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyridoquinoxaline core.

    Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple halogen atoms can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares the chloro and fluoro substituents but has a different core structure.

    Trifluoromethylated Pyridines: These compounds share the trifluoromethyl group and may have similar electronic properties.

Uniqueness

The uniqueness of 5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one lies in its combination of a pyridoquinoxaline core with multiple halogen substituents, which can confer unique chemical and biological properties.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF4N2O/c21-14-4-3-5-15(22)13(14)11-27-18-10-12(20(23,24)25)7-8-16(18)26-9-2-1-6-17(26)19(27)28/h3-5,7-8,10,17H,1-2,6,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARBDONOWLEWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(F)(F)F)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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